3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide
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Description
3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.15143251 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antibacterial Agents : Analogues similar to the compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential for development into new antibacterial agents (Palkar et al., 2017).
- Antifungal and Anticancer Properties : Derivatives have been synthesized with moderate inhibitors of the in vitro growth of tumor cell lines and selective cytotoxic activity against certain cells, showcasing their potential in antifungal and anticancer applications (Popsavin et al., 2002).
Synthesis and Reactivity
- Functionalization Reactions : Studies on the functionalization reactions of pyrazole-carboxylic acids and their derivatives highlight the compound's versatility in organic synthesis, providing a foundation for the development of novel compounds with enhanced biological activities (Yıldırım et al., 2005).
- Heterocyclic Synthesis : The compound's derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating significant versatility in the construction of complex molecules for potential drug development (Mohareb et al., 2004).
Biological Evaluation
- Anticancer Agents : Benzothiazole derivatives, closely related to the query compound, have been evaluated for their potent antitumor activities, showing selective cytotoxicity against tumorigenic cell lines and highlighting their potential as anticancer agents (Yoshida et al., 2005).
- Antituberculosis Activity : Novel synthesis methods have been developed for compounds exhibiting significant activity against Mycobacterium tuberculosis, indicating the potential of these derivatives in the treatment of tuberculosis (Jeankumar et al., 2013).
Synthesis Methods
- Practical Synthesis for CCR5 Antagonists : A practical synthesis method for a potent CCR5 antagonist suggests the applicability of related compounds in the development of treatments for diseases like HIV, showcasing the importance of efficient synthesis methods (Ikemoto et al., 2005).
Properties
IUPAC Name |
5-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-2-5-11-10-13(20-19-11)16(21)17-9-8-15-18-12-6-3-4-7-14(12)22-15/h10H,2-9H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHTUQJEUIIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.